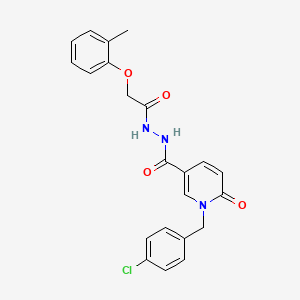
1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Architectures
The study on novel pyridine-based hydrazone derivatives, including similar compounds, emphasizes their potential in creating supramolecular architectures through ultrasonication. These architectures are stabilized by intra- and intermolecular hydrogen bonds and other non-covalent interactions, showcasing the compound's relevance in materials science. The compounds exhibit remarkable nonlinear optical (NLO) properties, making them promising for applications in optoelectronics and photonics (Khalid et al., 2021).
Molecular Docking and Screening
Further research demonstrates the utility of related pyridine and fused pyridine derivatives in molecular docking and in vitro screening. These compounds show moderate to good binding energies towards specific proteins, indicating their potential as scaffolds for drug development. Their antimicrobial and antioxidant activities have been explored, suggesting applications in combating oxidative stress and microbial infections (Flefel et al., 2018).
Antiviral Evaluation
Another study focuses on the synthesis of sugar uracil-1-ylmethylhydrazones and their derivatives, testing their activity against hepatitis B virus. These compounds showed moderate antiviral activities, hinting at their potential in antiviral research and therapy development (Ali et al., 2007).
Weak Hydrogen Bonds in Crystal Structures
Research into oxazolidinecarbohydrazides, which share structural similarities with the compound of interest, reveals the role of weak hydrogen bonds and π-π stacking interactions in stabilizing their crystal structures. This insight is crucial for the design of molecular materials with specific physical properties (Nogueira et al., 2015).
Green Chemistry Approaches
A notable study involves the green synthesis of 1,4-dihydropyridine-3,5-dicarbohydrazones under grind-stone chemistry, highlighting an eco-friendly method for producing compounds with significant anticancer activity. This approach minimizes the environmental impact of chemical synthesis and opens new avenues for sustainable pharmaceutical manufacturing (Gomha et al., 2020).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[2-(2-methylphenoxy)acetyl]-6-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-15-4-2-3-5-19(15)30-14-20(27)24-25-22(29)17-8-11-21(28)26(13-17)12-16-6-9-18(23)10-7-16/h2-11,13H,12,14H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIMSZNSSAPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
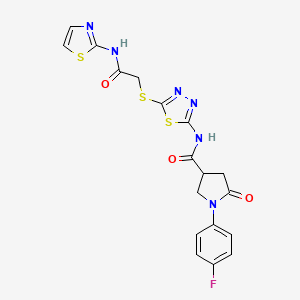
![5-Ethyl-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2704945.png)
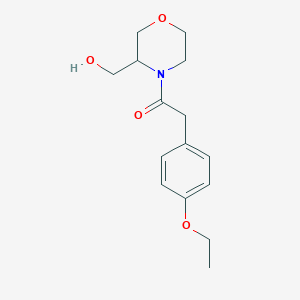

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2704950.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2704953.png)
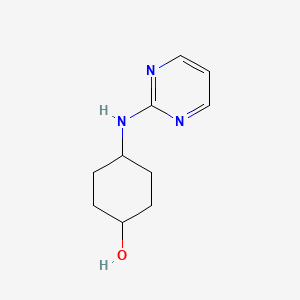

![N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2704958.png)
![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
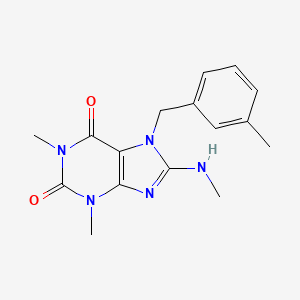
![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)
